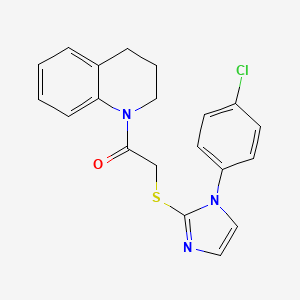

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Description

This compound features a hybrid structure combining a 4-chlorophenyl-substituted imidazole core linked via a thioether bridge to a 3,4-dihydroquinolinone moiety. The 4-chlorophenyl group enhances lipophilicity and metabolic stability, while the dihydroquinoline moiety may confer π-stacking interactions in binding pockets . However, direct pharmacological data for this compound is sparse in the provided evidence, necessitating comparisons with structurally related derivatives.

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3OS/c21-16-7-9-17(10-8-16)23-13-11-22-20(23)26-14-19(25)24-12-3-5-15-4-1-2-6-18(15)24/h1-2,4,6-11,13H,3,5,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEQWWKPZTUYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: Starting with a chlorophenyl derivative, the imidazole ring is formed through a cyclization reaction involving an appropriate amine and aldehyde under acidic or basic conditions.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Quinoline Derivative Synthesis: Separately, a quinoline derivative is synthesized through a Skraup synthesis or other quinoline-forming reactions.

Coupling Reaction: Finally, the imidazole-thioether compound is coupled with the quinoline derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the imidazole or quinoline rings using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced imidazole or quinoline derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Biology: Studying its interaction with biological macromolecules such as proteins and nucleic acids.

Material Science: Exploring its properties as a building block for novel materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Substituent Variations

a) Imidazole and Thioether-Linked Derivatives

- 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone (): Simpler structure lacking the thioether bridge and dihydroquinoline. Molecular weight: 220.656 g/mol vs. the target compound’s higher mass (~370–400 g/mol). Retains the 4-chlorophenyl-imidazole motif but lacks the extended aromatic system of dihydroquinoline, likely reducing binding affinity to targets requiring planar interactions .

- 2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(4-chlorophenyl)ethanone (): Replaces the imidazole with a 1,3,4-thiadiazole ring. Exhibits a lower melting point (192–193°C) compared to imidazole analogs, suggesting reduced crystallinity due to the flexible thiadiazole ring .

b) Dihydroquinoline-Containing Analogs

- 1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone (): Substitutes the 4-chlorophenyl group with a 4-hydroxyphenyl moiety, increasing polarity. The hydroxyl group could improve solubility but reduce blood-brain barrier penetration compared to the chloro-substituted target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP (Predicted) |

|---|---|---|---|

| Target Compound | ~385 | Not reported | ~3.5 |

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone | 220.656 | Not reported | ~2.1 |

| 2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(4-chlorophenyl)ethanone | 286.09 | 192–193 | ~1.8 |

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features:

- An imidazole ring with a 4-chlorophenyl substituent.

- A thioether linkage connecting to a 3,4-dihydroquinoline moiety.

- An ethanone functional group.

These structural elements suggest that the compound could exhibit a range of biological activities, particularly in anticancer and antimicrobial contexts.

Anticancer Activity

Research indicates that imidazole derivatives often possess significant anticancer properties. For example, compounds similar to this compound have been shown to inhibit key enzymes involved in cancer cell proliferation.

A study demonstrated that derivatives with imidazole rings can inhibit Raf kinase activity, which is crucial in various cancer pathways. Additionally, molecular docking studies have suggested that this compound may interact effectively with cancer-related targets due to its favorable binding affinity and structural compatibility with active sites of proteins involved in tumor growth .

Antimicrobial Activity

The presence of the imidazole and thioether functionalities contributes to the antimicrobial properties of this compound. Research has indicated that similar thioether-containing compounds exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic processes within microbial cells .

Anti-inflammatory Properties

Compounds containing imidazole structures have also been associated with anti-inflammatory effects. They may act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators . In vitro studies on structurally related compounds have shown promising results in reducing inflammation markers.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It could modulate receptor activity, affecting cell signaling pathways related to growth and inflammation.

- Redox Reactions : The thioether group may participate in redox reactions, influencing cellular oxidative stress levels.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.